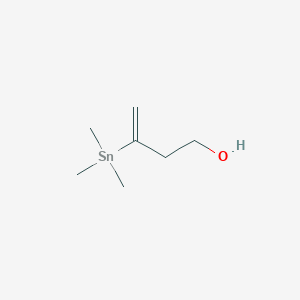
3-(Trimethylstannyl)but-3-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trimethylstannyl)but-3-en-1-ol is an organotin compound characterized by the presence of a trimethylstannyl group attached to a butenol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylstannyl)but-3-en-1-ol typically involves the reaction of but-3-en-1-ol with trimethyltin chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
But-3-en-1-ol+Trimethyltin chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Trimethylstannyl)but-3-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different organotin derivatives.
Substitution: The trimethylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxides.
Reduction: Formation of reduced organotin compounds.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3-(Trimethylstannyl)but-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialized materials and as a precursor for other organotin compounds.
Mecanismo De Acción
The mechanism of action of 3-(Trimethylstannyl)but-3-en-1-ol involves its interaction with molecular targets through the trimethylstannyl group. This group can form bonds with various atoms and molecules, facilitating different chemical reactions. The pathways involved include:
Coordination with metal centers: The trimethylstannyl group can coordinate with metal ions, influencing catalytic processes.
Nucleophilic substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylbut-3-en-1-ol: Similar structure but lacks the trimethylstannyl group.
3-Buten-1-ol: Similar backbone but without the organotin moiety.
3-(Trimethylsilyl)but-3-en-1-ol: Contains a trimethylsilyl group instead of a trimethylstannyl group.
Uniqueness
3-(Trimethylstannyl)but-3-en-1-ol is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in synthesis and catalysis that other similar compounds may not be suitable for.
Propiedades
Número CAS |
76077-30-0 |
|---|---|
Fórmula molecular |
C7H16OSn |
Peso molecular |
234.91 g/mol |
Nombre IUPAC |
3-trimethylstannylbut-3-en-1-ol |
InChI |
InChI=1S/C4H7O.3CH3.Sn/c1-2-3-4-5;;;;/h5H,1,3-4H2;3*1H3; |
Clave InChI |
KOUFEYZLQOFEFI-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)C(=C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




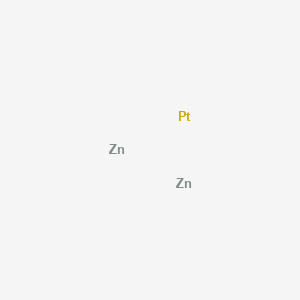
![N-(4-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449379.png)
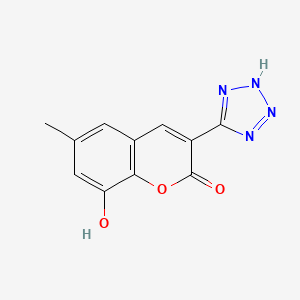

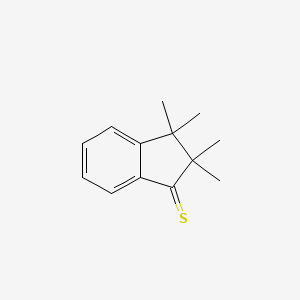
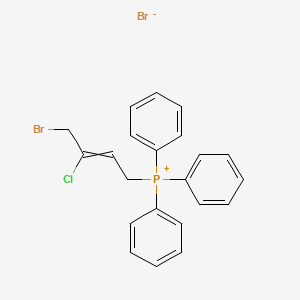
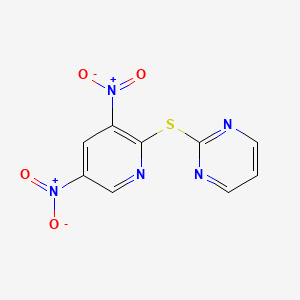
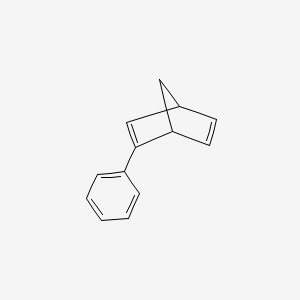

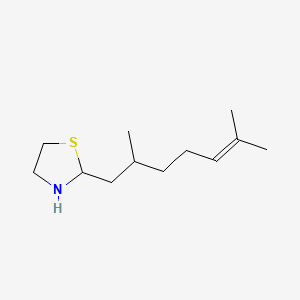
![Pyridine, 4-[(4-methylphenyl)thio]-](/img/structure/B14449416.png)
![Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, (1R,2S,3S,4S)-](/img/structure/B14449420.png)
